molecular formula C20H24N4O B7879925 N-[(3-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine

N-[(3-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine

Cat. No.: B7879925
M. Wt: 336.4 g/mol
InChI Key: JZYZLSKZIHZACA-UHFFFAOYSA-N
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Description

The compound with the identifier “N-[(3-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine” is a chemical substance with unique properties and applications It is important in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

The preparation of the compound “N-[(3-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine” involves several synthetic routes and reaction conditions. The industrial production methods for this compound are designed to ensure high yield and purity. Traditional preparation methods include the pressing method, extrusion method, phase-inversion method, slip casting method, and tape casting method . These methods are chosen based on the desired properties and applications of the compound.

Chemical Reactions Analysis

The compound “N-[(3-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of the compound with phosgene and imidazole under anhydrous conditions results in the formation of a crystalline product .

Mechanism of Action

The mechanism of action of the compound “N-[(3-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine” involves its interaction with specific molecular targets and pathways. For instance, in the context of peptide synthesis, the compound facilitates the formation of peptide bonds by promoting the reaction between carboxylic acids and amines . The compound’s ability to convert various functional groups into desired products is a key aspect of its mechanism of action.

Comparison with Similar Compounds

The compound “N-[(3-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar 2-dimensional and 3-dimensional structures, such as caffeine, aspirin, and morphine . These compounds share some structural similarities but differ in their specific applications and properties. The unique properties of “this compound” make it valuable for specific scientific and industrial applications.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-25-16-6-4-5-15(13-16)14-22-19-20(9-11-21-12-10-20)24-18-8-3-2-7-17(18)23-19/h2-8,13,21,24H,9-12,14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYZLSKZIHZACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC3=CC=CC=C3NC24CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CNC2=NC3=CC=CC=C3NC24CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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